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Introduction
Proadrenomedullin N-terminal 12 peptide (PAMP-12) is a biologically active peptide that plays

a role in various physiological processes. It is a potent endogenous agonist for the Mas-related

G protein-coupled receptor member X2 (MrgX2)[1]. Upon binding to MrgX2, a Gq and Gi-

coupled GPCR, PAMP-12 initiates a signaling cascade that leads to the mobilization of

intracellular calcium[2][3]. This increase in cytosolic calcium is a key second messenger,

triggering a variety of cellular responses. The measurement of PAMP-12 induced calcium

mobilization is therefore a critical tool for studying the function of MrgX2, screening for novel

ligands, and investigating the downstream effects of this signaling pathway.

While PAMP-12 also interacts with the atypical chemokine receptor 3 (ACKR3/CXCR7), this

interaction primarily leads to peptide internalization and scavenging rather than classical G

protein-mediated signaling and calcium mobilization[1][4][5][6]. Therefore, assays focused on

calcium flux are specific to the activation of MrgX2 by PAMP-12.

This application note provides detailed protocols for measuring PAMP-12 induced calcium

mobilization in a laboratory setting using common fluorescent calcium indicators.
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The binding of PAMP-12 to its receptor, MrgX2, triggers a conformational change in the

receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gq family. The

activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the

endoplasmic reticulum (ER), causing the release of stored calcium ions into the cytosol. This

rapid increase in intracellular calcium concentration can be detected using fluorescent calcium

indicators.
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PAMP-12 induced calcium mobilization pathway via MrgX2.

Experimental Protocols
The following are detailed protocols for measuring PAMP-12 induced calcium mobilization

using two common fluorescent calcium indicators: Fluo-4 AM and Fura-2 AM. These assays are

typically performed using a cell line that endogenously expresses or has been engineered to

stably express the human MrgX2 receptor, such as Human Embryonic Kidney 293 (HEK293) or

Chinese Hamster Ovary (CHO-K1) cells[2][3].

Protocol 1: Fluo-4 AM No-Wash Calcium Mobilization
Assay
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Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-

sensitive form, Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases

significantly. This protocol is optimized for a 96-well plate format and is suitable for high-

throughput screening.

Materials:

HEK293 or CHO-K1 cells stably expressing human MrgX2

PAMP-12 peptide

Fluo-4 AM dye

Pluronic F-127 (optional, to aid dye solubilization)

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Black-walled, clear-bottom 96-well microplates

Fluorescence microplate reader with a filter set for Ex/Em = 490/525 nm

Procedure:

Cell Plating:

The day before the assay, seed the MrgX2-expressing cells into a black-walled, clear-

bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth

medium[7][8].

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

Dye Loading:

Prepare a Fluo-4 AM loading solution. A final concentration of 2-5 µM Fluo-4 AM in HBSS

with 20 mM HEPES is a good starting point. If using Pluronic F-127, pre-mix it with the

Fluo-4 AM stock solution before diluting in HBSS.
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Remove the growth medium from the wells and add 100 µL of the Fluo-4 AM loading

solution to each well.

Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at

room temperature in the dark[7][8][9].

PAMP-12 Stimulation and Measurement:

Prepare a 2X concentrated stock solution of PAMP-12 in HBSS with 20 mM HEPES. A

dose-response curve is recommended, starting from a high concentration (e.g., 10 µM)

and performing serial dilutions.

Place the 96-well plate into the fluorescence microplate reader.

Set the instrument to record fluorescence at an excitation wavelength of 490 nm and an

emission wavelength of 525 nm. A kinetic read is required, with measurements taken

every 1-2 seconds for a total of 2-3 minutes.

Establish a baseline fluorescence reading for 15-30 seconds.

Add 100 µL of the 2X PAMP-12 solution to each well. The plate reader's integrated fluidics

system is ideal for this step to ensure rapid and consistent addition.

Continue recording the fluorescence for the remainder of the kinetic read.

Data Analysis:

The change in fluorescence is typically expressed as the ratio of the peak fluorescence

intensity after stimulation to the baseline fluorescence (F/F0).

Plot the F/F0 values against the corresponding PAMP-12 concentrations to generate a

dose-response curve.

Calculate the EC50 value, which is the concentration of PAMP-12 that elicits a half-

maximal response.

Protocol 2: Fura-2 AM Ratiometric Calcium Imaging
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Fura-2 AM is a ratiometric calcium indicator. When excited at 340 nm, its fluorescence emission

increases upon calcium binding, while excitation at 380 nm results in a decrease in

fluorescence. The ratio of the fluorescence intensities at these two excitation wavelengths

(340/380) provides a more quantitative measure of intracellular calcium concentration, as it is

less affected by variations in dye loading, cell thickness, and photobleaching[10][11].

Materials:

HEK293 or CHO-K1 cells stably expressing human MrgX2

PAMP-12 peptide

Fura-2 AM dye

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Poly-L-lysine coated glass coverslips or 384-well plates

Fluorescence microscope or plate reader equipped for ratiometric Fura-2 imaging (excitation

at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

Cell Plating:

For microscopy, seed cells onto poly-L-lysine coated coverslips in a 35 mm dish at a

density that allows for individual cell imaging. For a plate reader, seed 20,000 cells per

well in a 384-well plate[12].

Incubate overnight at 37°C and 5% CO2.

Dye Loading:

Prepare a Fura-2 AM loading solution (typically 1-5 µM) in HBSS with 20 mM HEPES and

Pluronic F-127.
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Wash the cells once with HBSS.

Add the Fura-2 AM loading solution and incubate for 30-45 minutes at 37°C in the dark[10]

[11].

Wash the cells 2-3 times with HBSS to remove extracellular dye and allow for de-

esterification of the dye within the cells for an additional 30 minutes at room temperature.

PAMP-12 Stimulation and Imaging:

Mount the coverslip in a perfusion chamber on the microscope stage or place the 384-well

plate in the plate reader.

Continuously perfuse the cells with HBSS to establish a baseline.

Set up the imaging system to acquire fluorescence images or readings by alternating

excitation between 340 nm and 380 nm, while collecting emission at ~510 nm.

Record a stable baseline for 1-2 minutes.

Introduce PAMP-12 at the desired concentration into the perfusion solution or add it to the

wells using the instrument's injectors.

Continue recording the fluorescence ratio for several minutes to capture the full calcium

response.

Data Analysis:

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm

excitation (Ratio 340/380).

Plot the change in the 340/380 ratio over time.

The peak change in the ratio can be used to construct a dose-response curve and

determine the EC50 for PAMP-12.
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General workflow for measuring PAMP-12 induced calcium mobilization.
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Data Presentation
Quantitative data from PAMP-12 induced calcium mobilization experiments should be

summarized for clear comparison.

Parameter PAMP-12 Reference

Receptor MrgX2 [1]

Cell Line
HEK293 or CHO-K1

expressing MrgX2
[2][3]

EC50 57.2 nM

Effective Concentration Range 0.01 µM to 1 µM [13]

Calcium Indicator Excitation (nm) Emission (nm) Readout

Fluo-4 490 525 Intensity

Fura-2 340 / 380 510 Ratio

Conclusion
Measuring PAMP-12 induced calcium mobilization is a robust and reliable method for studying

the activation of the MrgX2 receptor. The choice between a single-wavelength indicator like

Fluo-4 and a ratiometric indicator like Fura-2 will depend on the specific experimental needs,

with Fluo-4 being well-suited for high-throughput screening and Fura-2 providing more

quantitative data for detailed mechanistic studies. By following the detailed protocols and data

analysis guidelines presented in this application note, researchers can effectively characterize

the interaction of PAMP-12 with its receptor and investigate the downstream consequences of

this important signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33860204/
https://pubmed.ncbi.nlm.nih.gov/33860204/
https://www.creative-biogene.com/Human-MRGPRX2-Stable-Cell-Line-HEK293-CSC-RG0895-195793-11.html
https://www.creative-biogene.com/Human-MRGPRX2-Stable-Cell-Line-HEK293-CSC-RG0895-195793-11.html
https://www.genscript.com/product/documents/down?file=scm_files/productFile_notes/2021/09/13/e23ae57d-efcd-4790-b2c7-0d79618cc6b8.pdf
https://pubs.acs.org/doi/10.1021/acsptsci.1c00006
https://www.researchgate.net/figure/ACKR3-internalizes-PAMP-12-without-inducing-G-protein-or-ERK-signaling-A-B-Comparison_fig3_350284178
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.906586/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.906586/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6005205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6005205/
https://tools.thermofisher.com/content/sfs/manuals/mp01200.pdf
https://content.abcam.com/content/dam/abcam/product/documents/228/ab228555/Fluo-4-assay-protocol-book-v1d-ab228555%20(website).pdf
https://www.abcam.com/en-us/technical-resources/protocols/fura-2-am-imaging
https://moodle2.units.it/pluginfile.php/741424/mod_resource/content/1/CaImaging_Fura2AM.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5391270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5391270/
https://www.researchgate.net/figure/Specificity-of-PAMP-12-towards-MRGPRX2-receptor-a-dose-dependent-calcium-release-from_fig1_354573423
https://www.benchchem.com/product/b15138757#how-to-measure-pamp-12-induced-calcium-mobilization
https://www.benchchem.com/product/b15138757#how-to-measure-pamp-12-induced-calcium-mobilization
https://www.benchchem.com/product/b15138757#how-to-measure-pamp-12-induced-calcium-mobilization
https://www.benchchem.com/product/b15138757#how-to-measure-pamp-12-induced-calcium-mobilization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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